

Spectroscopic data (NMR, IR, Mass Spec) for Di-2-thienylglycolic acid.

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Compound of Interest

Compound Name: *Di-2-thienylglycolic acid*

Cat. No.: *B043172*

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Spectroscopic Profile of Di-2-thienylglycolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Di-2-thienylglycolic acid**, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **Di-2-thienylglycolic acid**. This data is compiled from analogous compounds and theoretical predictions, providing a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **Di-2-thienylglycolic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4 - 7.6	dd	2H	H5, H5' (Thiophene)
~7.1 - 7.3	m	4H	H3, H3', H4, H4' (Thiophene)
~5.5 (broad s)	s	1H	-OH (hydroxyl)
~12.0 (broad s)	s	1H	-COOH (carboxylic acid)

Table 2: Predicted ^{13}C NMR Spectral Data for **Di-2-thienylglycolic Acid**

Chemical Shift (δ) ppm	Assignment
~175 - 180	C=O (Carboxylic Acid)
~140 - 145	C2, C2' (Thiophene, C-S)
~125 - 130	C5, C5' (Thiophene)
~124 - 128	C3, C3', C4, C4' (Thiophene)
~75 - 80	C-OH (alpha-carbon)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for **Di-2-thienylglycolic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3100	Medium	C-H stretch (Aromatic - Thiophene)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1400 - 1550	Medium	C=C stretch (Thiophene ring)
~1200 - 1300	Medium	C-O stretch / O-H bend
~700 - 800	Strong	C-S stretch / C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **Di-2-thienylglycolic Acid**

m/z	Relative Intensity	Proposed Fragment
240	Moderate	[M] ⁺ (Molecular Ion)
222	Low	[M - H ₂ O] ⁺
195	Moderate	[M - COOH] ⁺
111	High	[C ₄ H ₃ S-CO] ⁺
83	Moderate	[C ₄ H ₃ S] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **Di-2-thienylglycolic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-15 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
 - Process the data with appropriate phasing and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover a range of 0-200 ppm.
 - A larger number of scans will be necessary due to the low natural abundance of ^{13}C (typically 1024 or more scans).
 - Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a solid sample for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).
 - KBr Pellet: Grind 1-2 mg of **Di-2-thienylglycolic acid** with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, scan the region from 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **Di-2-thienylglycolic acid** (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - Ionization: For EI, a direct insertion probe may be used. For ESI, the sample solution is introduced via direct infusion or through a liquid chromatograph.
 - Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - Fragmentation Analysis: To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **Di-2-thienylglycolic acid**.

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